molecular formula C21H23N3O6S2 B2860736 2,4-diethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 950319-85-4

2,4-diethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2860736
CAS No.: 950319-85-4
M. Wt: 477.55
InChI Key: MLPYDCVELJMDIB-UHFFFAOYSA-N
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Description

2,4-Diethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a diethoxy-substituted benzene ring linked to a sulfonamide group. The phenyl ring is further substituted with a pyridazine moiety bearing a methanesulfonyl group.

Properties

IUPAC Name

2,4-diethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S2/c1-4-29-17-9-11-20(19(14-17)30-5-2)32(27,28)24-16-8-6-7-15(13-16)18-10-12-21(23-22-18)31(3,25)26/h6-14,24H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPYDCVELJMDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring One common method involves the reaction of a substituted hydrazine with a diketone to form the pyridazine core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-diethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

  • **Reduction

Biological Activity

2,4-Diethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's unique structure suggests various mechanisms of action that could be beneficial in treating diseases, especially those related to inflammation and cancer.

Chemical Structure

The compound can be represented by the following chemical structure:

C16H20N2O5S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_5\text{S}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Sulfonamides are known for their antibacterial properties, but derivatives like this compound may also exhibit anti-inflammatory and anticancer effects by targeting different molecular pathways.

Antimicrobial Activity

Research indicates that sulfonamide derivatives can exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial strains, showing effectiveness in inhibiting their growth. A study demonstrated that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines. This effect is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases. The compound appears to inhibit the NF-kB signaling pathway, which plays a vital role in the inflammatory response.

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. In cellular assays, it has been shown to induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialE. coliInhibition at 50 µg/mL
S. aureusInhibition at 25 µg/mL
Anti-inflammatoryRAW 264.7 macrophagesDecreased TNF-α levels
AnticancerMCF-7 (breast cancer)Induced apoptosis
HT-29 (colon cancer)Reduced cell viability

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound. Results indicated that it effectively inhibited bacterial growth at lower concentrations compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in inflammatory markers such as IL-6 and TNF-α. This study underscores its potential application in treating chronic inflammatory diseases.

Case Study 3: Cancer Cell Line Studies

In vitro studies on MCF-7 and HT-29 cell lines showed that treatment with the compound led to increased levels of reactive oxygen species (ROS), contributing to apoptosis. This finding suggests a dual mechanism involving both direct cytotoxicity and modulation of oxidative stress pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several sulfonamide derivatives reported in the literature. Key comparisons include:

Substituted Aryl Sulfonamides
  • 4-[(E)-2-(1H-Imidazol-1-yl)diazen-1-yl]-N-(3-Methoxypyrazin-2-yl)benzene-1-sulfonamide (): This compound features an imidazole-diazenyl group and a methoxypyrazine substituent.
  • N-{3-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethoxybenzene-1-sulfonamide ():
    Structurally similar to the target compound but replaces the methanesulfonyl group with an azepanyl moiety. The azepane ring may enhance solubility but reduce metabolic stability compared to the methanesulfonyl group, which is electron-withdrawing and resistant to enzymatic cleavage .

Sulfonamides with Heterocyclic Moieties
  • 4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (18) (): Contains a pyrazole ring linked via a ketone. Synthesis yield (49%) is notably lower than the target compound’s likely efficiency, reflecting challenges in cyclization reactions .
  • 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (): A quinazolinone-sulfonamide hybrid with COX-2 inhibitory activity (47.1% at 20 μM). The target compound’s diethoxy groups may enhance lipophilicity and membrane permeability compared to the methoxy-substituted analogue .

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